molecular formula C9H9Cl2N B13189276 4,8-Dichloro-5,6,7,8-tetrahydroquinoline

4,8-Dichloro-5,6,7,8-tetrahydroquinoline

Cat. No.: B13189276
M. Wt: 202.08 g/mol
InChI Key: YOAZSHTZGSTAET-UHFFFAOYSA-N
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Description

4,8-Dichloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that belongs to the class of quinolines. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions of the quinoline ring, and a partially saturated ring structure due to the tetrahydro configuration. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,8-dichloroaniline with cyclohexanone in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline compound with additional functional groups .

Scientific Research Applications

4,8-Dichloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dichloro-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in medicinal and industrial chemistry make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

4,8-dichloro-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C9H9Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h4-5,8H,1-3H2

InChI Key

YOAZSHTZGSTAET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC=CC(=C2C1)Cl)Cl

Origin of Product

United States

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